tert-Butyl 3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)azetidine-1-carboxylate is a chemical compound classified under azetidine derivatives and quinazolinone analogs. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound is synthesized and studied primarily in research laboratories focused on organic synthesis and drug discovery .
The synthesis of tert-Butyl 3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)azetidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-Butyl 3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)azetidine-1-carboxylate can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and potential interactions with biological macromolecules .
tert-Butyl 3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)azetidine-1-carboxylate may participate in various chemical reactions:
These reactions are crucial for modifying the compound for further biological evaluations or enhancing its pharmacological properties .
The mechanism of action of tert-butyl 3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)azetidine-1-carboxylate is not fully elucidated but is hypothesized based on structural analogs:
Further studies involving biochemical assays and molecular docking simulations are necessary to clarify its precise mechanism of action and identify potential therapeutic targets .
tert-butyl 3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)azetidine-1-carboxylate has several potential applications:
Continued research into this compound could lead to significant advancements in drug discovery and therapeutic applications .
The synthesis of tert-butyl 3-(2-oxo-1,2-dihydroquinazolin-3(4H)-yl)azetidine-1-carboxylate (CAS: 1389315-14-3) relies on sequential functionalization of azetidine intermediates. A common approach employs tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) as the foundational precursor, leveraging its ketone carbonyl for nucleophilic addition or reductive amination. As documented in synthesis protocols [5] [8], this precursor undergoes stereoselective Strecker reactions with TMSCN/ZnI₂ to introduce α-aminonitrile functionality, followed by acid hydrolysis to generate α-amino acids for downstream cyclization. Alternatively, Grignard additions (e.g., MeMgBr/THF, 0°C→rt) yield 3-hydroxy-3-methylazetidine intermediates, achieving high yields (78–87%) [5]. Subsequent condensation with anthranilic acid derivatives enables tetrahydroquinazoline ring assembly, typically under reflux conditions in ethanol or toluene.
Table 1: Key Precursors for Target Compound Synthesis
Precursor | CAS Number | Molecular Formula | Role |
---|---|---|---|
tert-Butyl 3-oxoazetidine-1-carboxylate | 398489-26-4 | C₈H₁₃NO₃ | Azetidine core functionalization |
Isatoic anhydride | Not specified | C₈H₅NO₃ | Quinazoline ring precursor |
Critical C–N bond formation between the azetidine and tetrahydroquinazoline motifs is achieved via N-alkylation or Mitsunobu reactions. The Boc-protected azetidine’s nitrogen serves as a nucleophile for SN₂ displacements on 3-haloquinazolines, with K₂CO₃ in DMF facilitating coupling at 60°C [1] [9]. Alternatively, cyclocondensation of anthranilamide derivatives with aldehydes (e.g., 3-(Boc-amino)azetidine-1-carbaldehyde) constructs the tetrahydroquinazoline scaffold directly. This one-pot method employs pTSA catalysis in toluene, achieving ring closure via iminium ion intermediates with water elimination [9]. For 2-thioxoquinazolinones, carbon disulfide/potassium hydroxide mediates cyclization at 80–100°C, though yields vary with substituent electronics [9].
Stereocontrol at C3 of the tetrahydroquinazoline remains challenging due to potential epimerization. Chiral auxiliaries like (4S)-benzyloxazolidinone temporarily enforce asymmetry during aza-Michael additions [7]. Meanwhile, Lewis acid catalysts (e.g., Zn(OTf)₂ or Cu(acac)₂) promote diastereoselective cyclizations when paired with chiral ligands such as BINOL. Though direct data for the target compound is limited in the search results, analogs like (3R,4S)-tert-butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate (CAS: 149198-47-0) confirm that stereoselective synthesis is feasible via silicon-directed asymmetric induction [2] [4].
Table 2: Solvent/Catalyst Systems for Key Steps
Reaction Step | Optimal Solvent | Catalyst/Additive | Yield Range | Key Observation |
---|---|---|---|---|
N-Alkylation | DMF | K₂CO₃ | 60–75% | Polar aprotic enhances nucleophilicity |
Quinazoline cyclization | Toluene | pTSA (10 mol%) | 70–85% | Azeotropic water removal improves kinetics |
Boc deprotection | DCM | TFA (neat) | >95% | Minimal side-product formation |
The Boc group is indispensable for azetidine nitrogen protection during quinazoline coupling. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (0°C→rt, 1–2 h), quantitatively yielding the free amine without azetidine ring degradation [5] [8]. Crucially, Boc stability under basic conditions (e.g., K₂CO₃ in DMF) allows selective N-alkylation, while acid-labile tetrahydroquinazoline groups (e.g., tert-butyl esters) require sequential deprotection strategies. Post-deprotection, the azetidine nitrogen may be re-functionalized via acylation or sulfonylation, though storage at 2–8°C under inert atmosphere is recommended to prevent degradation of the free amine [8].
Table 3: Boc Deprotection Efficiency
Acid System | Concentration | Time (h) | Temperature | Yield | Purity |
---|---|---|---|---|---|
TFA/DCM | 25% v/v | 1.5 | 0°C → rt | >95% | >98% |
HCl/dioxane | 4M | 3 | rt | 85% | 90% |
pTSA/MeOH | 10 mol% | 6 | 50°C | 78% | 88% |
Recent routes prioritize solvent sustainability and atom economy. Replacement of DMF with cyclopentyl methyl ether (CPME) in N-alkylation steps reduces toxicity while maintaining yields (68–72%) . Atom economy calculations for the convergent coupling step:$$\text{Atom economy} = \frac{\text{MW}{\text{target}}}{\text{MW}{\text{azetidine-Boc} + \text{MW}_{\text{quinazoline bromide}}} \times 100 = \frac{303.36}{171.19 + 200.08} \times 100 = 81.7\%$$Microwave-assisted cyclizations in aqueous ethanol (120°C, 30 min) cut reaction times by 60% versus thermal reflux [9]. Additionally, catalytic recycling of Pd/C in hydrogenation steps minimizes heavy metal waste. Solvent properties from [8] guided greener replacements:
Table 4: Solvent Environmental Impact Comparison
Solvent | Boiling Point (°C) | Density (g/mL) | Functional Group Compatibility | GWP |
---|---|---|---|---|
DMF | 153 | 0.948 | Amides, nitro groups | High |
CPME | 106 | 0.852 | Grignard, alkylation | Low |
Toluene | 111 | 0.867 | Friedel-Crafts, cyclization | Moderate |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: